

Application Notes and Protocols: Ammonium Gluconate as a Concrete Retarder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium gluconate

Cat. No.: B096483

[Get Quote](#)

A-1: Introduction

This document provides detailed application notes and experimental protocols for the use of **ammonium gluconate** as a concrete retarder. It is intended for researchers, scientists, and professionals in the field of concrete technology and admixture development.

Disclaimer: Published research specifically detailing the performance of **ammonium gluconate** as a concrete retarder is limited. The data and protocols presented herein are based on the well-documented performance of other gluconate salts, primarily sodium gluconate and gluconic acid, which are chemically similar and widely used as concrete retarders. The information provided should serve as a strong baseline for research and development of **ammonium gluconate**-based admixtures.

Ammonium gluconate, a salt of gluconic acid, is expected to function as a set-retarding admixture in hydraulic cement concrete. By slowing the chemical reaction between cement and water, it extends the setting time of the concrete mix. This property is particularly valuable in applications such as:

- Hot weather concreting, to counteract the accelerating effect of high temperatures.
- Long-distance hauling of ready-mixed concrete.
- Large volume pours where a delay in setting is necessary to prevent the formation of cold joints.

- Architectural concrete to allow for special finishing techniques.

The primary mechanism of retardation for gluconates involves the adsorption of gluconate ions onto the surface of cement particles. This forms a protective layer that temporarily hinders the hydration process, specifically the hydration of tricalcium silicate (C₃S), a key mineral in cement responsible for initial setting and early strength gain. Additionally, gluconates chelate calcium ions (Ca²⁺) in the pore solution, which are essential for the nucleation and growth of hydration products.

A-2: Data Presentation

The following tables summarize the quantitative effects of gluconate-based retarders on the key properties of concrete, based on published studies on sodium gluconate and gluconic acid. These values provide an expected performance range for **ammonium gluconate**.

Table 1: Effect of Gluconic Acid (GA) on Setting Time of Cement Paste

Dosage of GA (% by weight of cement)	Initial Setting Time (minutes)	Final Setting Time (minutes)
0 (Control)	70	410
0.02	78	425

Data from a study on the retarding effect of gluconic acid.[\[1\]](#)

Table 2: Effect of Sodium Gluconate (SG) on Setting Time of Ultra-High-Performance Concrete (UHPC)

Dosage of SG (% by weight of cement)	Initial Setting Time	Final Setting Time
0 (Control)	8 h 14 min	10 h 18 min
0.15	41 h 8 min (Approx. 5.0 times control)	46 h 21 min (Approx. 4.5 times control)

At a dosage of 0.15%, the initial and final setting times were significantly prolonged.[\[2\]](#)

Table 3: Effect of Gluconic Acid (GA) on Compressive Strength of Concrete (MPa)

Dosage of GA (% by weight of cement)	3-Day Strength	7-Day Strength	28-Day Strength
0 (Control)	-	-	-
0.02	19.33	-	-
0.10	20.69	-	-

The addition of gluconic acid showed a slight increase in compressive strength.
[\[1\]](#)

Table 4: Effect of Sodium Gluconate (SG) on Compressive Strength of Cement Pastes (MPa)

Dosage of SG (% by weight of cement)	3-Day Strength	28-Day Strength
0 (Blank Sample)	-	-
0.06	+7.5 (relative to blank)	+8.3 (relative to blank)
> 0.15	Lower than blank	Lower than blank
The highest compressive strength was observed at a 0.06% dosage of sodium gluconate. ^[3]		

Table 5: Effect of Gluconic Acid (GA) on Concrete Workability (Slump in mm)

Dosage of GA (% by weight of cement)	Slump at 5 min	Slump at 30 min	Slump at 60 min	Slump at 120 min
0 (Control with 1% PCE)	240	130	90	-
0.08 - 0.10 (with 1% PCE)	-	-	-	Maintained
Polycarboxylate Ether Superplasticizer. The addition of GA significantly retained the slump for up to 120 minutes. ^[1]				

A-3: Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of **ammonium gluconate** as a concrete retarder, based on standard industry practices and

academic research.

Protocol 1: Evaluation of Setting Time

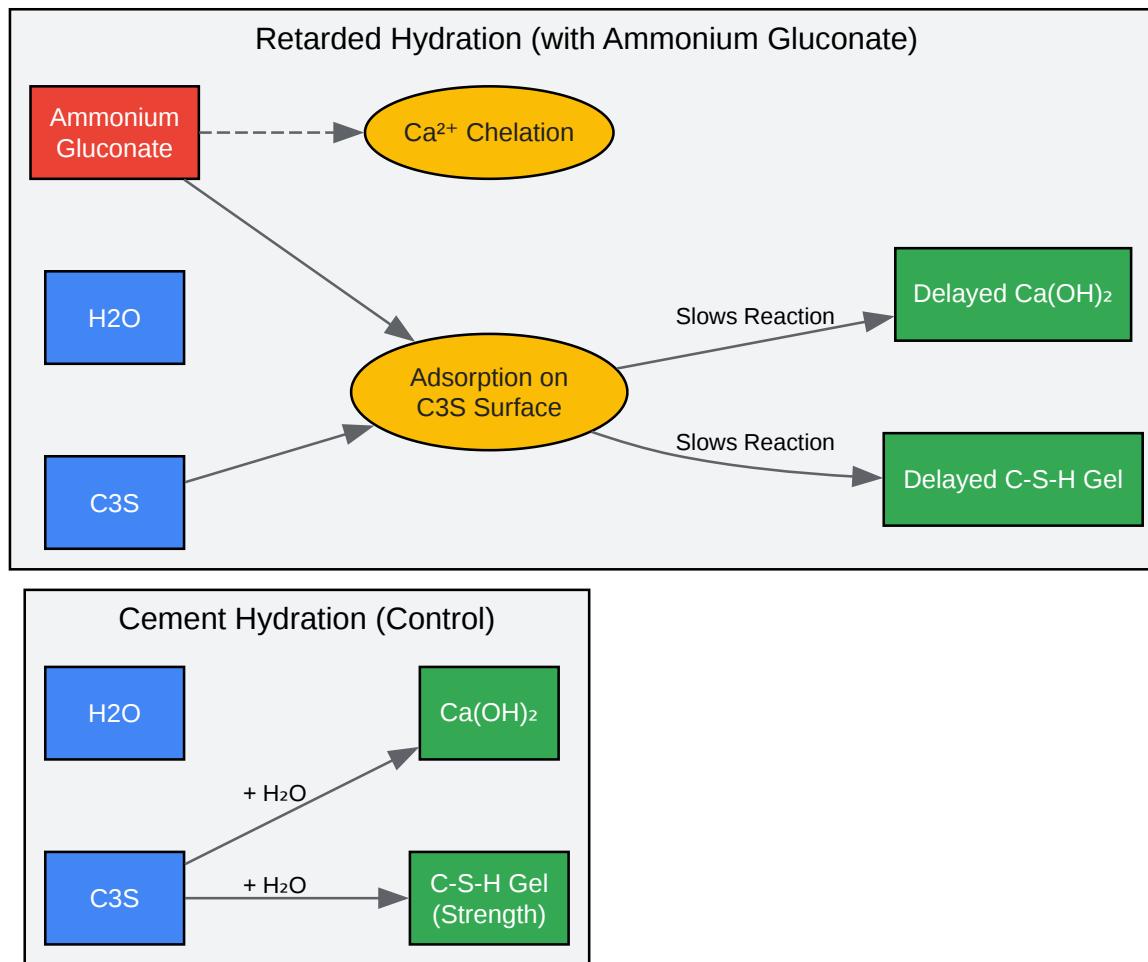
- Objective: To determine the effect of varying dosages of **ammonium gluconate** on the initial and final setting times of a cement paste or mortar.
- Standard: ASTM C403/C403M - Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance.
- Materials and Equipment:
 - Portland cement (Type I or II as per ASTM C150).
 - Fine aggregate (conforming to ASTM C33).
 - **Ammonium gluconate** solution of known concentration.
 - Mixing apparatus (as per ASTM C305).
 - Vicat apparatus or penetrometer with needles.
 - Molds for mortar specimens.
 - Trowels, spatulas, and other standard laboratory equipment.
- Procedure:
 - Mixture Preparation: Prepare a control mortar mixture without any retarder. Subsequently, prepare test mixtures with varying dosages of **ammonium gluconate** (e.g., 0.05%, 0.10%, 0.15% by weight of cement).
 - Mixing: The admixture should be added to the mix water before introducing the cement and aggregates. Follow the mixing procedure outlined in ASTM C305.
 - Specimen Preparation: Place the freshly mixed mortar into molds, compact it, and strike off the surface.

- Penetration Resistance Measurement: At regular intervals, measure the penetration resistance of the mortar using a penetrometer.
- Determination of Setting Times:
 - Initial Set: The time at which the penetration resistance reaches 500 psi (3.5 MPa).
 - Final Set: The time at which the penetration resistance reaches 4000 psi (27.6 MPa).
- Data Analysis: Plot the penetration resistance versus elapsed time. Compare the initial and final setting times of the test mixtures with the control mixture.

Protocol 2: Evaluation of Compressive Strength

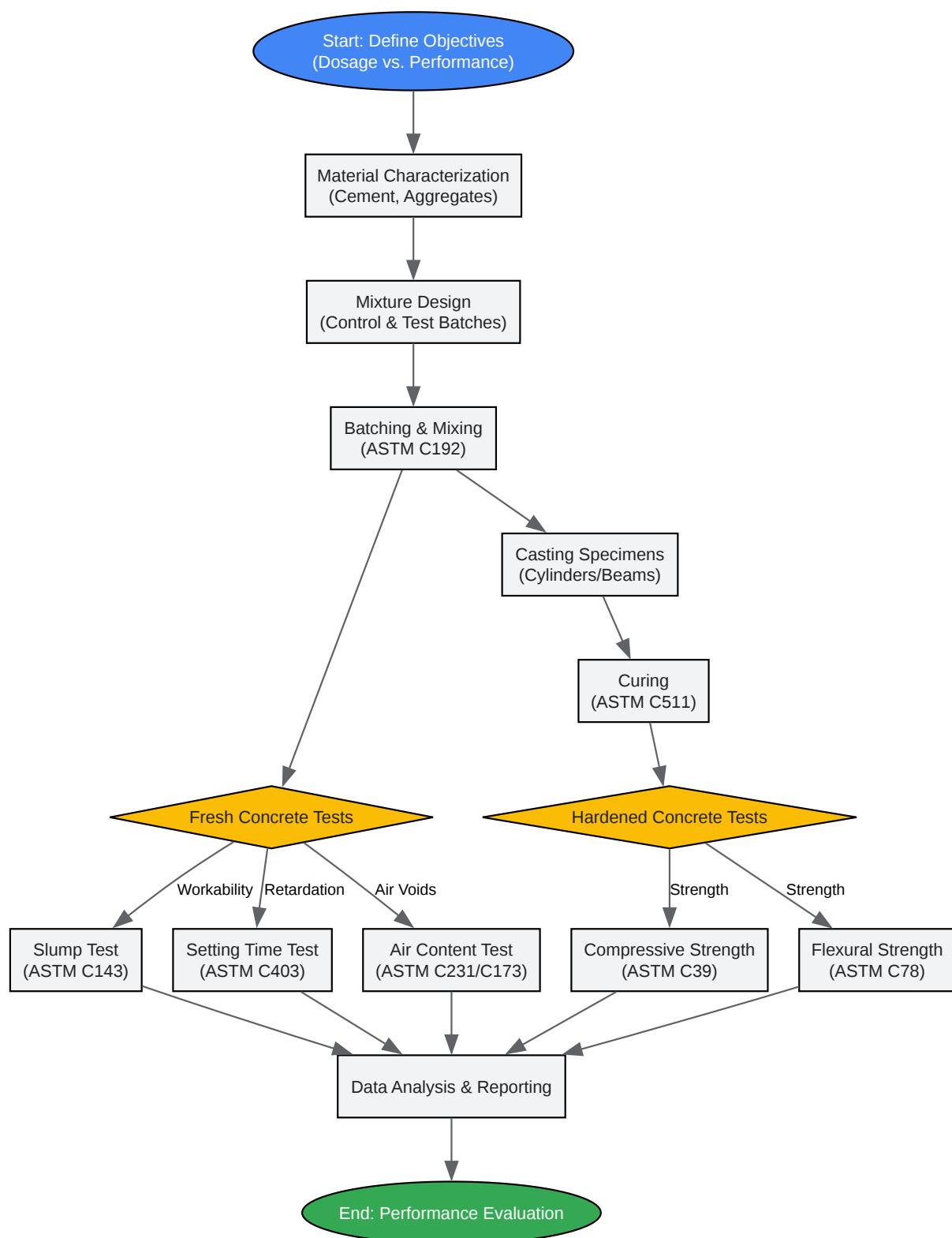
- Objective: To assess the impact of **ammonium gluconate** on the compressive strength development of concrete at different ages.
- Standard: ASTM C39/C39M - Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens.
- Materials and Equipment:
 - All materials for concrete production (cement, coarse and fine aggregates, water).
 - **Ammonium gluconate** solution.
 - Concrete mixer.
 - Cylindrical molds (e.g., 4x8 in. or 6x12 in.).
 - Tamping rod or vibrator.
 - Curing tank or room (as per ASTM C511).
 - Compression testing machine.
- Procedure:

- Mixture Design: Design a control concrete mix. Prepare test mixes with different dosages of **ammonium gluconate**.
- Batching and Mixing: Prepare at least three separate batches for each condition (control and each dosage) as stipulated in ASTM C494.[4]
- Casting Specimens: Cast the concrete into cylindrical molds in layers, tamping or vibrating each layer to ensure proper consolidation.
- Curing: After initial curing, demold the specimens and place them in a standard curing environment (e.g., lime-saturated water at $23 \pm 2^\circ\text{C}$).
- Testing: Test the compressive strength of the cylinders at specified ages (e.g., 3, 7, and 28 days). For a Type B retarding admixture, the compressive strength at any test age should be not less than 90% of that of the control at the same age.[4]
- Data Analysis: Calculate the average compressive strength for each set of specimens. Compare the strength development of the test mixes to the control mix.


Protocol 3: Evaluation of Workability (Slump)

- Objective: To measure the effect of **ammonium gluconate** on the consistency and workability of fresh concrete, and its ability to retain slump over time.
- Standard: ASTM C143/C143M - Standard Test Method for Slump of Hydraulic-Cement Concrete.
- Materials and Equipment:
 - Freshly mixed concrete (control and test batches).
 - Slump cone, tamping rod, and a rigid, non-absorbent base.
 - Measuring tape or ruler.
- Procedure:

- Initial Slump: Immediately after mixing, perform a slump test on both the control and test mixtures.
- Slump Retention: At specified time intervals (e.g., 30, 60, 90, and 120 minutes), remix the concrete for a short duration and perform the slump test again.
- Measurement: Measure the slump by determining the vertical difference between the top of the mold and the displaced original center of the top surface of the specimen.
- Data Analysis: Plot the slump versus time for each mixture to evaluate the slump loss and the effectiveness of the retarder in maintaining workability.


A-4: Mandatory Visualization

The following diagrams illustrate the key chemical interactions and the experimental workflow for evaluating **ammonium gluconate** as a concrete retarder.

[Click to download full resolution via product page](#)

Caption: Mechanism of cement hydration retardation by **ammonium gluconate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating a concrete retarder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Effect of Sodium Gluconate on Properties and Microstructure of Ultra-High-Performance Concrete (UHPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Ammonium Gluconate as a Concrete Retarder]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096483#application-of-ammonium-gluconate-as-a-concrete-retarder\]](https://www.benchchem.com/product/b096483#application-of-ammonium-gluconate-as-a-concrete-retarder)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com